2,6-Dimethylnaphthalene (2,6-DMN) is an organic compound classified as a dimethylnaphthalene isomer. It is a white crystalline solid at room temperature and is found as a constituent in coal tar and cracked petroleum fractions. [, , , , , ] 2,6-DMN serves as a crucial intermediate in the synthesis of 2,6-naphthalenedicarboxylic acid, a valuable monomer for producing high-quality polyester resins and fibers. [, , , , ] In scientific research, 2,6-DMN is utilized as a substrate to study the activity of mono-oxygenase enzymes in various organisms. [, , ] It also serves as a model compound in research focusing on selective synthesis, separation, and purification techniques. [, , , , , , , ]
2,6-Dimethylnaphthalene can be derived from several sources, including the distillation of coal tar and the reforming of kerosene. It is classified under the category of dimethylnaphthalenes, which also includes other isomers such as 1,6-dimethylnaphthalene and 2,7-dimethylnaphthalene. The compound's structure allows it to participate in various chemical reactions due to the presence of both aliphatic and aromatic characteristics.
The synthesis of 2,6-dimethylnaphthalene can be achieved through several methods:
The molecular structure of 2,6-dimethylnaphthalene can be described as follows:
The presence of methyl groups affects both the electronic properties and steric hindrance around the aromatic system, making it less reactive than unsubstituted naphthalene.
2,6-Dimethylnaphthalene participates in several chemical reactions:
The mechanism by which 2,6-dimethylnaphthalene acts in chemical reactions often involves electrophilic substitution due to its electron-rich aromatic system:
The physical and chemical properties of 2,6-dimethylnaphthalene are critical for its applications:
The primary applications of 2,6-dimethylnaphthalene include:
2,6-Dimethylnaphthalene (systematic IUPAC name: 2,6-dimethylnaphthalene) possesses the molecular formula C₁₂H₁₂, corresponding to a molecular weight of 156.23 g/mol. The compound features a naphthalene core—a fused polycyclic system consisting of two orthogonal benzene rings—with methyl substituents at the symmetrically equivalent 2 and 6 positions. This specific substitution pattern creates a linear molecular configuration that significantly influences both its crystalline packing behavior and chemical reactivity. The molecular structure can be represented by the SMILES notation CC1=CC2=CC(=CC=C2C=C1)C, while its InChIKey (YGYNBBAUIYTWBF-UHFFFAOYSA-N) provides a unique computational identifier for database retrieval [3] [8] [9].
Crystallographic analysis reveals that the methyl groups extend coplanarly from the naphthalene system, minimizing steric hindrance and facilitating dense molecular packing in the solid state. This structural arrangement contributes to its relatively high melting point compared to other isomers. The compound's symmetry allows for simplified spectroscopic characterization, with nuclear magnetic resonance (NMR) spectra displaying reduced complexity due to equivalent methyl environments. Quantum chemical calculations indicate a slight electron-donating effect from the methyl groups, subtly modifying the aromatic system's electron density distribution without disrupting its overall aromatic character [3] [7].
Table 1: Fundamental Molecular Characteristics of 2,6-Dimethylnaphthalene
Property | Value | Measurement Conditions | Reference Source |
---|---|---|---|
Molecular Formula | C₁₂H₁₂ | - | [3] |
Molar Mass | 156.23 g/mol | - | [7] |
Crystal System | Monoclinic | Room Temperature | [3] |
Space Group | P2₁/c | Room Temperature | [3] |
Melting Point | 106-110°C | 760 mmHg | [8] |
Boiling Point | 262°C | 760 mmHg | [8] |
Calculated XLogP3 | 4.30 | - | [9] |
The compound exhibits significant differences in physical properties compared to its isomeric counterparts due to this specific substitution pattern. For instance, the 1,5-dimethylnaphthalene isomer displays a markedly lower melting point (approximately 80°C lower) owing to reduced molecular symmetry and less efficient crystalline packing. These structural distinctions form the basis for industrial separation techniques that exploit crystallization behavior differences. The linear arrangement of substituents in the 2,6-isomer also facilitates selective oxidation to the dicarboxylic acid derivative, a transformation central to its industrial significance in polymer production [3] [7].
The identification of 2,6-dimethylnaphthalene traces back to early 20th-century investigations into coal tar constituents, where it was initially isolated as a minor component among complex mixtures of polycyclic aromatic hydrocarbons. Systematic characterization occurred alongside the broader exploration of naphthalene derivatives during the 1920-1940 period, when advances in fractional crystallization and distillation techniques enabled separation of previously indistinguishable isomers. Industrial interest remained limited until the 1960s, when research into advanced polymer precursors identified 2,6-naphthalenedicarboxylic acid as a promising monomer for high-performance polyesters, thereby creating demand for its dimethylnaphthalene precursor [3].
Commercial production challenges centered on the difficult and costly separation of 2,6-dimethylnaphthalene from its isomer-rich hydrocarbon streams. Early industrial processes relied on extraction from petroleum-derived fractions or coal tar distillates, where dimethylnaphthalenes typically constituted less than 5% of the total aromatic content, with the 2,6-isomer representing only 10-20% of this dimethylnaphthalene fraction. This scarcity drove the development of synthetic routes beginning in the 1980s, most notably the Chevron and Amoco (now BP) processes that established dedicated production capabilities. The 1990s witnessed significant technological advances through catalytic isomerization techniques that improved selectivity, culminating in the 1991 patent for continuous 2,6-dimethylnaphthalene production (US5004853) and the 1993 patent for alkylation processes using sonicated alkali metal (US5196622) [3] [10].
The historical evolution of 2,6-dimethylnaphthalene manufacturing reflects a transition from extraction chemistry to sophisticated catalytic synthesis. Initial commercial production in the 1990s targeted the emerging polyethylene naphthalate market, with production facilities established primarily in the United States and Japan. Capacity expansions followed in the early 21st century, particularly in Asia-Pacific regions, as demand for high-performance polymers grew within electronics and packaging sectors. The compound's journey from chemical curiosity to essential industrial intermediate exemplifies how material science advancements can transform obscure compounds into strategically significant commodities [3] [6] [10].
2,6-Dimethylnaphthalene occupies a critical position in industrial chemistry as the essential precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA), which serves as the monomer for polyethylene naphthalate (PEN) production. The oxidation of 2,6-dimethylnaphthalene to 2,6-NDA occurs via liquid-phase catalytic oxidation, typically employing cobalt and manganese catalysts with bromine promoters under elevated temperature and pressure conditions. This transformation represents the cornerstone of PEN polymer production, with the dimethylnaphthalene precursor constituting approximately 60-70% of the monomer production cost structure [3] [6].
PEN polymer exhibits substantially superior material properties compared to conventional polyethylene terephthalate (PET), including higher glass transition temperature (approximately 120°C versus 80°C for PET), enhanced tensile strength, improved barrier properties against gases and moisture, and greater resistance to hydrolysis and UV degradation. These characteristics make PEN indispensable for specialized applications including flexible electronics, high-performance insulation films, specialty packaging for barrier-sensitive contents, and industrial fibers requiring exceptional thermal and mechanical stability. The compound's derivative polymer finds application in data storage tapes, capacitor films, and high-efficiency insulation materials for electric motors and transformers [3] [6].
Table 2: Primary Industrial Applications of 2,6-Dimethylnaphthalene Derivatives
Application Sector | Functional Role | Key Performance Attributes |
---|---|---|
Specialty Packaging | PEN for food/beverage containers | Oxygen barrier, thermal stability |
Electronics | Flexible circuitry substrates | Dimensional stability, dielectric properties |
Aviation | Composite materials | Thermal resistance, weight reduction |
Electrical Engineering | Insulation films | Dielectric strength, temperature resistance |
Photovoltaics | Backsheet protective films | UV resistance, moisture barrier |
Beyond polymer production, 2,6-dimethylnaphthalene serves specialty chemical functions through conversion to 2,6-dicyanonaphthalene via ammoxidation processes. This intermediate enables production of bis(aminomethyl)naphthalene derivatives that function as chromophores in advanced dye systems. Though representing a smaller market segment, this application contributes to the compound's overall commercial significance. The compound's structural characteristics also lend utility in liquid crystal formulations and as a high-temperature heat transfer fluid in specialized industrial processes [3] [5].
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